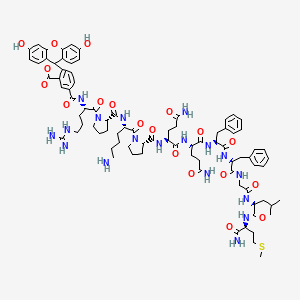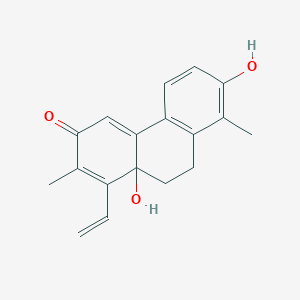
Juncuenin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Juncuenin D can be synthesized through the oxidation of juncuenin B . The oxidation process typically involves the use of oxidizing agents such as hypervalent iodine reagents under controlled conditions .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the compound is obtained through extraction from natural sources, specifically from Juncus effusus .
Types of Reactions:
Oxidation: this compound can be formed by the oxidation of juncuenin B.
Reduction: There is limited information on the reduction reactions involving this compound.
Substitution: Specific substitution reactions involving this compound have not been extensively documented.
Common Reagents and Conditions:
Oxidizing Agents: Hypervalent iodine reagents are commonly used for the oxidation of juncuenin B to form this compound.
Major Products:
Oxidation Product: this compound is the major product formed from the oxidation of juncuenin B.
Scientific Research Applications
Juncuenin D has been extensively studied for its biological activities:
Antimicrobial Activity: It exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.
Cytotoxicity: this compound induces caspase-3-mediated cytotoxicity in HT22 cells, making it a potential candidate for cancer research.
Antioxidant Activity: Phenanthrene derivatives, including this compound, have shown antioxidant properties.
Mechanism of Action
Juncuenin D exerts its effects primarily through the induction of caspase-3-mediated cytotoxicity . This mechanism involves the activation of caspase-3, a key enzyme in the apoptotic pathway, leading to programmed cell death. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Juncuenin B: A precursor to Juncuenin D, also isolated from Juncus effusus.
Dehydrojuncuenin B: Another phenanthrene derivative with similar biological activities.
Luzulin A: A phenanthrenequinone with antimicrobial properties.
Uniqueness of this compound: this compound stands out due to its potent cytotoxic effects and significant antimicrobial activity against resistant bacterial strains . Its ability to induce apoptosis through caspase-3 activation makes it a valuable compound for cancer research.
Properties
Molecular Formula |
C18H18O3 |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
1-ethenyl-7,10a-dihydroxy-2,8-dimethyl-9,10-dihydrophenanthren-3-one |
InChI |
InChI=1S/C18H18O3/c1-4-14-11(3)17(20)9-15-13-5-6-16(19)10(2)12(13)7-8-18(14,15)21/h4-6,9,19,21H,1,7-8H2,2-3H3 |
InChI Key |
YMHWAVLJEDKKGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCC3(C2=CC(=O)C(=C3C=C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12392841.png)
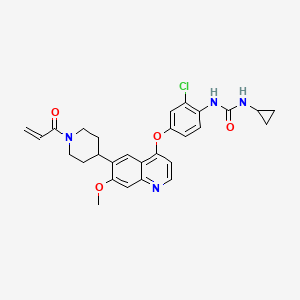
![N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide](/img/structure/B12392851.png)
![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
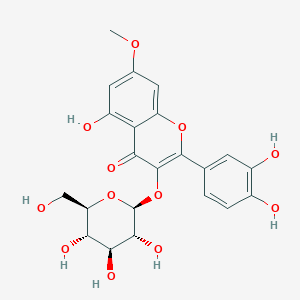
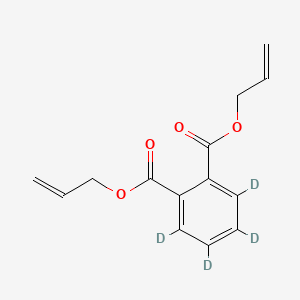


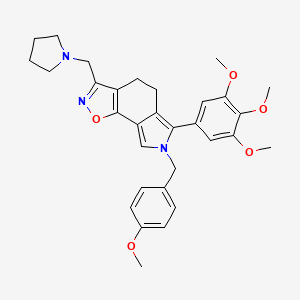
![(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12392895.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12392896.png)
![dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12392903.png)
